Hydrogen Bond Profile for Sulfonamide Binding
The compound's hydrogen bonding capacity is a critical determinant of its interaction with biological targets. Compared to its unsubstituted phenylsulfonyl analog, the 4-bromo derivative maintains the same number of hydrogen bond acceptors (3) and donors (1), a profile typical for sulfonamide pharmacophores . This consistency in key binding features suggests that the bromine atom can be exploited to tune lipophilicity and metabolic stability without disrupting core hydrogen bonding interactions essential for target engagement. In contrast, analogs with additional heteroatoms or modified sulfonyl groups could alter this profile, potentially reducing binding affinity or introducing off-target effects.
| Evidence Dimension | Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | 3 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl piperidine analog |
| Quantified Difference | No difference in HBA/HBD count; differentiation derived from electronic and steric effects of bromine substituent |
| Conditions | In silico and structural analysis based on canonical SMILES (C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br) |
Why This Matters
Retention of core hydrogen bonding features while modifying peripheral substituents is a key strategy in lead optimization for maintaining target affinity while improving drug-like properties.
